molecular formula C24H18F3N3 B12593605 3,3'-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline CAS No. 571970-37-1

3,3'-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline

Cat. No.: B12593605
CAS No.: 571970-37-1
M. Wt: 405.4 g/mol
InChI Key: JASLAELDDOEMNV-UHFFFAOYSA-N
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Description

3,3’-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl precursor. One common method involves the trifluoromethylation of 4-iodobenzene . This intermediate is then subjected to further reactions to introduce the pyridine ring and the aniline groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. The exact industrial methods may vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions

3,3’-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

3,3’-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline is unique due to its combination of a trifluoromethylated phenyl ring and a pyridine ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

571970-37-1

Molecular Formula

C24H18F3N3

Molecular Weight

405.4 g/mol

IUPAC Name

3-[6-(3-aminophenyl)-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]aniline

InChI

InChI=1S/C24H18F3N3/c25-24(26,27)19-7-1-4-15(10-19)18-13-22(16-5-2-8-20(28)11-16)30-23(14-18)17-6-3-9-21(29)12-17/h1-14H,28-29H2

InChI Key

JASLAELDDOEMNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC(=C2)C3=CC(=CC=C3)N)C4=CC(=CC=C4)N

Origin of Product

United States

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